molecular formula C17H10N4 B6617674 Ethenetricarbonitrile, [4-(phenylamino)phenyl]- CAS No. 59223-17-5

Ethenetricarbonitrile, [4-(phenylamino)phenyl]-

Cat. No.: B6617674
CAS No.: 59223-17-5
M. Wt: 270.29 g/mol
InChI Key: GVIJWWXEKCBGOV-UHFFFAOYSA-N
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Description

Ethenetricarbonitrile, [4-(phenylamino)phenyl]- is a complex organic compound known for its distinctive structural properties and diverse applications. It features a unique ethenetricarbonitrile core with a 4-(phenylamino)phenyl substituent, making it a significant subject of study in various scientific fields, including chemistry, biology, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions:

  • Aromatic Nucleophilic Substitution (ArSN): : One primary method involves the nucleophilic substitution of 4-nitroaniline with phenylamine under basic conditions, forming the [4-(phenylamino)phenyl]- intermediate. Subsequent reaction with ethenetricarbonitrile under controlled temperature and pH conditions yields the desired compound.

  • Transition Metal-Catalyzed Couplings: : Using catalysts such as palladium or nickel, the synthesis can proceed through cross-coupling reactions, improving the yield and efficiency of the process.

Industrial Production Methods: Industrial synthesis often leverages large-scale batch reactors, employing optimized conditions for temperature, pressure, and reactant concentrations to maximize yield and purity. Catalysts and solvents are carefully chosen to facilitate the reaction and ensure environmental and economic efficiency.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: : When subjected to oxidizing agents such as potassium permanganate, the compound undergoes oxidation, forming quinone derivatives.

  • Reduction: : Reduction reactions typically involve hydrogenation using catalysts like palladium on carbon, resulting in amine derivatives.

  • Substitution: : Various nucleophiles, including alkoxides and amines, can substitute the ethenetricarbonitrile moiety, leading to a variety of substituted phenylamino derivatives.

Common Reagents and Conditions:

  • Oxidation: : Potassium permanganate, chromic acid, and peroxide reagents in acidic or basic media.

  • Reduction: : Hydrogen gas, palladium or platinum catalysts, and appropriate solvents such as ethanol or methanol.

  • Substitution: : Bases like sodium hydride or potassium carbonate, and nucleophiles like alkoxides or amines.

Major Products:

  • Oxidation Products: : Quinone derivatives, which exhibit distinctive electronic properties.

  • Reduction Products: : Amine derivatives, potentially useful in pharmaceutical applications.

  • Substitution Products: : A wide range of substituted phenylamino compounds, varying based on the nucleophiles used.

Scientific Research Applications

In Chemistry:

  • Material Science: : Used as a precursor in the synthesis of conductive polymers and advanced materials.

  • Catalysis: : Serves as a ligand in catalytic processes, enhancing reaction rates and selectivity.

In Biology:

  • Bioactive Molecules: : As a core structure in the synthesis of bioactive molecules, it plays a role in developing new drugs.

  • Enzyme Inhibitors:

In Medicine:

  • Pharmaceutical Development: : Research into its derivatives has led to the discovery of compounds with therapeutic potential, including antimicrobial and anticancer activities.

In Industry:

  • Dye and Pigment Production: : Utilized in synthesizing dyes and pigments with unique color properties.

  • Electronics: : Applications in the development of organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

Comparison:

  • Ethenetricarbonitrile, [4-(phenylamino)phenyl]- versus Ethenetricarbonitrile, [4-(alkylamino)phenyl]-: : The phenylamino derivative exhibits distinct electronic properties and reactivity compared to the alkylamino counterpart, influencing its applications and effectiveness in different contexts.

  • Ethenetricarbonitrile, [4-(phenylamino)phenyl]- versus Benzonitrile Derivatives: : The additional ethenetricarbonitrile moiety imparts unique characteristics not found in simpler benzonitrile compounds.

Comparison with Similar Compounds

  • Ethenetricarbonitrile, [4-(alkylamino)phenyl]-

  • Benzonitrile, [4-(phenylamino)phenyl]-

  • Ethenetricarbonitrile, [3-(phenylamino)phenyl]-

This compound stands out due to its structural complexity and the diverse array of reactions and applications it offers, making it a valuable subject of ongoing research and industrial interest.

Properties

IUPAC Name

2-(4-anilinophenyl)ethene-1,1,2-tricarbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10N4/c18-10-14(11-19)17(12-20)13-6-8-16(9-7-13)21-15-4-2-1-3-5-15/h1-9,21H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVIJWWXEKCBGOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC2=CC=C(C=C2)C(=C(C#N)C#N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80354356
Record name Ethenetricarbonitrile, [4-(phenylamino)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80354356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59223-17-5
Record name Ethenetricarbonitrile, [4-(phenylamino)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80354356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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